molecular formula C20H41NO2 B13407545 N-Methoxy-N-methylstearamide

N-Methoxy-N-methylstearamide

Cat. No.: B13407545
M. Wt: 327.5 g/mol
InChI Key: OZDAEBIGIATGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the N-Methoxy-N-methylamide (Weinreb Amide) Class of Compounds

N-Methoxy-N-methylstearamide is a derivative of stearic acid and is structurally defined as an N-methoxy-N-methylamide. This functional group is more commonly known in the field of organic chemistry as a Weinreb amide, named after its developers, Steven M. Weinreb and Steven Nahm. numberanalytics.com The defining feature of a Weinreb amide is the N-methoxy-N-methyl substitution on the amide nitrogen. numberanalytics.comsioc-journal.cn

The significance of this structural arrangement lies in its unique reactivity profile, particularly with strong nucleophiles like organolithium and Grignard reagents. sioc-journal.cnwisc.edu Unlike other carboxylic acid derivatives such as esters or acid chlorides, which often react with two equivalents of an organometallic reagent to produce tertiary alcohols, the Weinreb amide stops the reaction cleanly at the ketone stage. researchgate.netwikipedia.orgmychemblog.com This is because the initial nucleophilic addition results in a stable, five-membered cyclic tetrahedral intermediate, which is stabilized by chelation with the N-methoxy group. wisc.eduwikipedia.org This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup, thereby preventing the common problem of over-addition. wisc.eduwikipedia.org

This compound, with its long C18 saturated alkyl chain derived from stearic acid, is therefore a tool for introducing this long aliphatic moiety to create complex long-chain ketones, which can be valuable intermediates in the synthesis of lipids, natural products, and specialized materials.

Table 1: Physicochemical Properties of this compound This interactive table provides key data for this compound.

PropertyValueSource
Molecular Formula C₂₀H₄₁NO₂ researchgate.net
¹H NMR (300 MHz, acetone-d₆) δ 3.70 (s, 3H), 3.10 (s, 3H), 2.39 (t, J = 7.4 Hz, 2H), 1.57 (quint, J = 7.4 Hz, 2H), 1.29 (m, 28 H), 0.88 (t, J = 7.4 Hz, 3H) ppm mdpi.com
Preparation Method Prepared from stearic acid. mdpi.com

Historical Perspective on the Development and Impact of Weinreb Amides in Organic Synthesis

The development of the N-methoxy-N-methylamide as a synthetic tool was first reported in 1981 by Steven M. Weinreb and Steven Nahm. wisc.eduwikipedia.orgorientjchem.org Their work was published in Tetrahedron Letters and described a method for synthesizing ketones from carboxylic acid derivatives in a controlled manner. wisc.edu At the time, the synthesis of ketones from reactive organometallic reagents was a significant challenge in organic synthesis, frequently plagued by the formation of tertiary alcohol byproducts through over-addition. wisc.eduresearchgate.net

The introduction of the Weinreb amide provided a robust and general solution to this problem. numberanalytics.com The researchers demonstrated that N-methoxy-N-methylamides could be easily prepared from acid chlorides and N,O-dimethylhydroxylamine. wisc.edu These amides were shown to react cleanly with a single equivalent of various Grignard and organolithium reagents to produce the desired ketones in high yields after workup. wisc.edu They also reported that the amides could be reduced by hydride reagents, such as lithium aluminum hydride, to furnish aldehydes. wikipedia.org

The impact of this discovery was immediate and profound, as it provided synthetic chemists with a reliable and versatile method for acylation. sioc-journal.cn The stability and chemoselectivity of the Weinreb amide functional group made it an indispensable tool, particularly in the total synthesis of complex natural products where mild conditions and high yields are paramount. numberanalytics.comwikipedia.org The reaction, now known as the Weinreb ketone synthesis, is a standard transformation taught in organic chemistry and is widely used in both academic and industrial laboratories. numberanalytics.comorientjchem.org

Table 2: Key Features of the Weinreb Ketone Synthesis This interactive table summarizes the main advantages of using Weinreb amides.

FeatureDescriptionSource
High Selectivity The reaction with organometallic reagents selectively produces ketones or aldehydes, avoiding over-addition to form tertiary alcohols. researchgate.netwikipedia.orgorientjchem.org
Stable Intermediate A stable, metal-chelated tetrahedral intermediate is formed upon nucleophilic addition, preventing further reaction until workup. wisc.eduwikipedia.org
Mild Reaction Conditions The reaction is often performed under mild conditions, making it compatible with a wide range of other functional groups. organic-chemistry.org
Versatility Applicable to a wide variety of substrates and organometallic reagents, including Grignard reagents, organolithium reagents, and hydrides. sioc-journal.cnwikipedia.orgorientjchem.org

Scope and Significance of Academic Research on this compound Derivatives

The utility of this compound extends beyond its role as a simple intermediate; it serves as a building block for the creation of more complex and functionalized molecules. A notable area of academic research involves the synthesis and application of its derivatives as molecular probes for studying biological systems.

One specific study focused on creating novel polarity-sensitive fluorescent derivatives of fatty acids to investigate membrane fluidity and the intracellular distribution of lipids. mdpi.com In this research, this compound was synthesized from stearic acid and subsequently used as a key intermediate. mdpi.com It was then reacted with another molecular fragment to produce a complex fluorescent probe, designated SG18:0. researchgate.netmdpi.com

The significance of this work lies in the ability of the resulting derivative to report on its local environment within living cells. The fluorescent properties of the SG18:0 probe, which contains the long stearic acid chain, change based on the polarity and viscosity of its surroundings. This allowed researchers to use fluorescence lifetime imaging microscopy (FLIM) to map the distribution of the fatty acid derivative within different cellular compartments, such as lipid droplets and lysosomes, and to characterize these regions as having fluid or gel-like properties. researchgate.netmdpi.com This research demonstrates how this compound can be a crucial starting material for developing sophisticated chemical tools to explore complex biological processes like lipophagy. researchgate.net

Properties

Molecular Formula

C20H41NO2

Molecular Weight

327.5 g/mol

IUPAC Name

N-methoxy-N-methyloctadecanamide

InChI

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)23-3/h4-19H2,1-3H3

InChI Key

OZDAEBIGIATGPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C)OC

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N Methoxy N Methylstearamide

Nucleophilic Acyl Substitution Reactions

The carbonyl group in N-Methoxy-N-methylstearamide is susceptible to nucleophilic attack, a characteristic feature of acyl compounds. However, the nature of the N-methoxy-N-methyl group confers special properties that allow for controlled reactions. masterorganicchemistry.com

Organolithium and Grignard reagents are potent nucleophiles that readily react with many carbonyl compounds. saskoer.calibretexts.org Their reaction with this compound provides a reliable method for the synthesis of ketones. wikipedia.orgmychemblog.com

A key feature of the reaction between this compound and organometallic reagents is the formation of a stable tetrahedral intermediate. wikipedia.orgorganicchemistrydata.org After the initial nucleophilic addition of the organometallic reagent to the carbonyl carbon, the resulting intermediate is stabilized by chelation. saskoer.ca The lone pair electrons from both the newly formed alkoxide oxygen and the methoxy (B1213986) oxygen coordinate with the metal ion (lithium or magnesium), forming a stable five-membered ring. saskoer.cawikipedia.org This chelated intermediate is stable at low temperatures and only collapses upon aqueous workup to yield the ketone. wikipedia.orgorganicchemistrydata.org

Reaction Scheme:

Step 1: Nucleophilic Addition: The organometallic reagent (R'-M) attacks the electrophilic carbonyl carbon of this compound.

Step 2: Formation of Stable Chelate: The resulting tetrahedral intermediate is stabilized by chelation between the metal ion (M) and the two oxygen atoms.

Step 3: Hydrolysis: Acidic workup protonates the intermediate, which then collapses to form the ketone and N,O-dimethylhydroxylamine.

ReagentProductIntermediate StabilityReference
Organolithium (R-Li)Ketone (R-C(O)-Stearyl)High due to chelation saskoer.cawikipedia.org
Grignard (R-MgX)Ketone (R-C(O)-Stearyl)High due to chelation saskoer.camychemblog.com

In reactions with other carboxylic acid derivatives like esters or acid chlorides, organometallic reagents often add twice, leading to the formation of tertiary alcohols as byproducts. mychemblog.comrsc.org However, the stable chelated intermediate formed with this compound prevents this over-addition. mychemblog.commychemblog.comorientjchem.org The stability of this intermediate effectively protects the carbonyl group from a second nucleophilic attack under the reaction conditions. organicchemistrydata.org The ketone is only liberated during the workup step, at which point the highly reactive organometallic reagent has already been quenched. organicchemistrydata.org This characteristic makes this compound a superior substrate for the controlled synthesis of ketones. orientjchem.org

This compound can be selectively reduced to the corresponding aldehyde, stearaldehyde, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). organicchemistrydata.orgnih.gov Similar to the reaction with organometallic reagents, the reduction proceeds through a stable chelated intermediate. organicchemistrydata.org The hydride from LiAlH₄ adds to the carbonyl carbon, and the resulting intermediate is stabilized by chelation with the aluminum species. This intermediate prevents further reduction to the primary alcohol. organicchemistrydata.org Subsequent workup then liberates the aldehyde. organicchemistrydata.orgnih.gov

Reaction Data:

ReactantReducing AgentProductKey FeatureReference
This compoundLithium Aluminum Hydride (LiAlH₄)StearaldehydeFormation of a stable intermediate prevents over-reduction. organicchemistrydata.orgnih.gov

Reactions with Organometallic Reagents (Organolithium and Grignard Reagents)

Advanced Transformations and Functionalizations

Beyond its utility in fundamental nucleophilic acyl substitution reactions, this compound can also participate in more advanced chemical transformations.

A more recent development in the chemistry of Weinreb amides is their use in a nonclassical Wittig reaction to form ketones directly. organic-chemistry.orgnih.gov This method provides an alternative to the use of highly reactive organometallic reagents. The reaction involves treating this compound with an alkylidenetriphenylphosphorane (a Wittig reagent). organic-chemistry.org The proposed mechanism involves the formation of an oxaphosphetane intermediate, which then undergoes cycloreversion to form an enamine. organic-chemistry.org Subsequent hydrolysis of the enamine in situ yields the desired ketone. organic-chemistry.orgnih.gov This approach is notable for its mild reaction conditions and high chemoselectivity, tolerating functional groups that might be incompatible with organometallic reagents. organic-chemistry.org

Mechanistic Studies of N-Methoxy-N-methylamide Reactivity

The unique reactivity of N-methoxy-N-methylamides has prompted detailed mechanistic investigations to understand the factors governing their stability and reaction pathways. These studies often combine theoretical computations with experimental observations.

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms of Weinreb amides. wisc.edunih.gov These analyses have helped to elucidate the structures of transition states and intermediates, and to understand the energetics of different reaction pathways.

For instance, DFT calculations have been employed to model the transition state of the nucleophilic addition of an organometallic reagent to the Weinreb amide. wisc.edu These studies support the proposed chelated intermediate, showing that the methoxy group facilitates the nucleophilic attack both through inductive effects and by coordinating with the metal center. wisc.edu

In the context of transition metal-catalyzed reactions, computational studies have been crucial. For palladium-catalyzed C-H arylation reactions where the Weinreb amide acts as a directing group, DFT studies revealed that the inclusion of specific ligands, such as 3-pyridinesulfonic acid, is critical. nih.govmdpi.com The calculations showed that this ligand stabilizes the cationic palladium intermediates formed during the catalytic cycle, thereby lowering the activation energy of the C-H activation step. nih.gov The computed free energy profiles demonstrated that without the appropriate ligand, the energy barriers are too high for the reaction to proceed efficiently at the given temperature. nih.gov

Theoretical studies have also explored potential decomposition pathways. Under strongly basic conditions, an E2 elimination mechanism can occur, where a base deprotonates the N-methoxy group, leading to the formation of formaldehyde (B43269) and the corresponding N-methylamide. union.eduresearchgate.net Computational models help to understand the conditions under which this side reaction might compete with the desired acylation.

The stability of the tetrahedral intermediate is the cornerstone of Weinreb amide chemistry, and its structure has been a subject of extensive investigation. wikipedia.orgresearchgate.netwisc.edu The originally proposed mechanism by Weinreb and Nahm suggested a five-membered chelated structure that prevents the elimination of the methoxy-methylamine group and subsequent over-addition. wikipedia.org

Experimental evidence for this stable intermediate comes from various spectroscopic techniques. In-situ Infrared (IR) spectroscopy studies have shown that during the reaction of a Weinreb amide with an organolithium reagent at low temperatures, the carbonyl absorbance of the starting amide disappears, but no new carbonyl peak corresponding to the ketone product appears until after an aqueous quench. wisc.edu This observation is consistent with the persistence of a stable, non-ketonic intermediate. wisc.edu

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using ⁶Li NMR, has been used to study the aggregation states of lithium-containing intermediates. nih.gov Studies on lithium enolates derived from Weinreb amides revealed that they exist as complex aggregates in solution, typically as tetramers and dimers. nih.gov The investigation of the reaction between lithium phenylacetylide and a Weinreb amide showed the formation of robust mixed tetrameric intermediates composed of the tetrahedral adduct and the excess lithium acetylide. wisc.edu The high stability of these mixed aggregates was found to be responsible for a phenomenon known as autoinhibition, where the reaction stalls if an insufficient excess of the organolithium reagent is used. wisc.edu

The chelate model is widely accepted and explains the broad utility of Weinreb amides in synthesis. chemistrysteps.comunion.eduwisc.edu The chelation of the metal ion (such as Li⁺ or Mg²⁺) by both the carbonyl and methoxy oxygens creates a thermodynamically stable intermediate that is unreactive towards further nucleophilic attack. chemistrysteps.comunion.edu This chelation effectively protects the carbonyl group until the final hydrolysis step. mychemblog.com

Investigation MethodFindingImplication for this compound ReactivityReference
In-situ IR SpectroscopyAbsence of ketone C=O stretch before workup.Confirms the existence of a stable, non-ketone intermediate. wisc.edu
⁶Li NMR SpectroscopyIntermediates exist as tetrameric and dimeric aggregates.The reaction mechanism can be complex, involving aggregate species. nih.gov
Rate Studies & ⁶Li NMRFormation of highly stable mixed tetramers.Explains autoinhibition and the need for excess organometallic reagent. wisc.edu
Density Functional Theory (DFT)Calculation of transition state structures and energies.Supports the chelation model and explains ligand effects in catalyzed reactions. wisc.edunih.gov

Applications of N Methoxy N Methylstearamide in Chemical Biology and Analytical Science

Engineering of Fluorescent Probes for Biological Membrane Studies

The structural characteristics of N-Methoxy-N-methylstearamide make it an ideal starting material for the synthesis of fluorescent probes designed to investigate the complex environment of biological membranes. These probes are instrumental in elucidating the dynamics of fatty acids and membrane fluidity.

This compound is a key intermediate in the synthesis of polarity-sensitive fluorescent probes, such as the Laurdan analog SG18:0. mdpi.comresearchgate.net The synthesis involves a multi-step process where stearic acid is first converted to this compound, also known as a Weinreb amide. mdpi.comresearchgate.net This is achieved by reacting stearic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of coupling reagents like EDC-HCl and DMAP. mdpi.comresearchgate.net The resulting this compound is then coupled with a fluorescent reporter group, such as a derivative of dimethylaminonaphthalene, to yield the final probe, SG18:0. mdpi.comresearchgate.net This synthetic strategy allows for the creation of probes with long acyl chains that mimic natural fatty acids. researchgate.net

Table 1: Synthesis of Laurdan Analog SG18:0 from this compound

Step Reactants Reagents Product
1 Stearic acid, N,O-dimethylhydroxylamine hydrochloride EDC-HCl, DMAP This compound

Fluorescent probes derived from this compound, like SG18:0, are crucial for studying how the length of a fatty acid's acyl chain influences its distribution within a cell. mdpi.comresearchgate.net Research has shown that probes with longer acyl chains, such as SG18:0, preferentially partition into more fluid regions of the cell membrane. mdpi.com These probes have demonstrated that long-chain fatty acids tend to localize in less packed and more hydrated areas of the membrane, avoiding the more rigid gel-like phases often found in the plasma membrane. mdpi.comresearchgate.net The fluorescence lifetime imaging of these probes provides insights into the microviscosity and fluidity of the membrane environment, helping to understand how these factors regulate the localization of fatty acids. researchgate.net

The compartmentalization of long-chain fatty acid derivatives, synthesized from this compound, within specific cellular organelles makes them promising tools for monitoring processes like lipophagy. mdpi.comresearchgate.net Lipophagy is the autophagic degradation of lipid droplets. nih.gov It has been observed that probes like SG18:0 accumulate in lipid droplets and lysosomes with distinct fluorescence lifetimes. mdpi.comresearchgate.net This characteristic allows researchers to track the fate of these lipid-storing organelles and investigate the mechanisms of their breakdown. mdpi.comresearchgate.net The ability to visualize the colocalization of these probes within lipid droplets and lysosomes offers a potential method for selectively monitoring lipophagic events in living cells. mdpi.comresearchgate.net

Derivatization Strategies for Analytical Quantification

In analytical chemistry, the properties of this compound are utilized to improve the detection and quantification of fatty acids and other compounds using gas chromatography-mass spectrometry (GC-MS).

The conversion of fatty acids into their N-methoxy-N-methylamide derivatives is a strategy employed to enhance their suitability for GC-MS analysis. nih.gov This derivatization process increases the volatility of the fatty acids, which is often low in their free form, making them more amenable to gas chromatography. restek.com The resulting amide derivatives often produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification and quantification. nih.gov

Derivatization of compounds into amides, such as N-methoxy-N-methylamides, can significantly improve their chromatographic behavior. jfda-online.com This process can reduce the undesirable interactions between the analyte and the stationary phase of the GC column, leading to sharper, more symmetrical peaks and improved resolution. jfda-online.com By increasing the volatility of the analytes, derivatization allows for analysis at lower temperatures, which can help to prevent the thermal degradation of sensitive compounds and maintain a cleaner chromatographic system. jfda-online.com The use of N-methoxy-N-methylamide derivatives can therefore lead to more robust and reliable analytical assays for a variety of compounds. google.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Stearic acid
N,O-dimethylhydroxylamine hydrochloride
EDC-HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
DMAP (4-Dimethylaminopyridine)
Laurdan Analog SG18:0
6-bromo-N,N-dimethylnaphthalen-2-amine
n-BuLi (n-Butyllithium)

Advanced Analytical Techniques for Characterization and Monitoring of N Methoxy N Methylstearamide

Spectroscopic Characterization

Spectroscopic methods are indispensable for the foundational characterization of N-Methoxy-N-methylstearamide, offering detailed insights into its atomic composition and chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. researchgate.netcore.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

¹H NMR Spectroscopy : Proton NMR provides information on the number and chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the long aliphatic stearamide chain and the N-methoxy-N-methyl group. The terminal methyl group (CH₃) of the stearate (B1226849) chain typically appears as a triplet around δ 0.88 ppm. The numerous methylene (B1212753) groups (-(CH₂)₁₅-) of the aliphatic chain produce a large, complex signal in the δ 1.25-1.65 ppm region. The methylene group alpha to the carbonyl group (-CH₂-C=O) is deshielded and appears as a triplet around δ 2.4 ppm. The N-methyl (-N-CH₃) and N-methoxy (-O-CH₃) protons are highly characteristic, appearing as sharp singlets at approximately δ 3.2 ppm and δ 3.7 ppm, respectively.

¹³C NMR Spectroscopy : Carbon-13 NMR complements the proton data by providing a count of unique carbon atoms and information about their chemical environment. researchgate.net The carbonyl carbon of the amide group is a key indicator, resonating significantly downfield around δ 175 ppm. The carbons of the N-methyl and N-methoxy groups have characteristic shifts near δ 32 ppm and δ 61 ppm, respectively. The aliphatic chain produces a series of signals in the upfield region (δ 14-35 ppm), with the terminal methyl carbon appearing at approximately δ 14 ppm.

The combined data from both ¹H and ¹³C NMR experiments allow for a complete and confident assignment of the this compound structure. scilit.com

¹H NMR Data for this compound (Predicted)
Chemical Shift (δ ppm) Assignment
~0.88 (t)Terminal CH₃ of stearate chain
~1.25 (m)Internal CH₂ groups of stearate chain
~1.65 (m)β-CH₂ to carbonyl
~2.4 (t)α-CH₂ to carbonyl
~3.2 (s)N-CH₃
~3.7 (s)O-CH₃
¹³C NMR Data for this compound (Predicted)
Chemical Shift (δ ppm) Assignment
~14.1Terminal CH₃ of stearate chain
~22.7 - 31.9Internal CH₂ groups of stearate chain
~32.5N-CH₃
~34.2α-CH₂ to carbonyl
~61.4O-CH₃
~175.5C=O (Amide carbonyl)

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy and precision. beilstein-journals.org For this compound (C₂₀H₄₁NO₂), HRMS can confirm the molecular formula by measuring its monoisotopic mass to within a few parts per million (ppm) of the theoretical value. The calculated exact mass is 327.3137. An HRMS analysis would typically be performed using a soft ionization technique, such as electrospray ionization (ESI), to generate protonated molecules ([M+H]⁺), which would be observed at m/z 328.3210. This precise mass measurement provides unequivocal confirmation of the compound's elemental composition, distinguishing it from other potential isomers or impurities.

Chromatographic Purification and Analysis

Chromatographic techniques are essential for both the purification of this compound after synthesis and the subsequent analysis of its purity.

Flash Chromatography for Product Isolation and Purification

Flash chromatography is the standard method for purifying this compound on a laboratory scale. orgsyn.org This technique utilizes a column packed with a solid stationary phase, typically silica (B1680970) gel, and a liquid mobile phase that is pushed through the column under pressure. rochester.edu Due to the moderate polarity of the Weinreb amide group, a solvent system consisting of a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes is commonly effective. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. By carefully selecting the solvent gradient, this compound can be effectively isolated from unreacted starting materials or by-products, yielding a highly purified product. orgsyn.org

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Gas Chromatography (GC) is a highly effective method for assessing the purity of this compound, provided the compound is sufficiently volatile and thermally stable. The analysis involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. For a long-chain molecule like this compound, a high-temperature, non-polar or mid-polarity column is typically used with a temperature-programmed oven to ensure elution. A Flame Ionization Detector (FID) is commonly employed due to its high sensitivity to organic compounds. The resulting chromatogram displays a peak for each component, and the area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. This method is also valuable for monitoring reaction progress or detecting the presence of volatile impurities.

Specialized Techniques for Application-Specific Characterization

Beyond standard characterization, specialized analytical techniques may be employed to investigate specific properties or behaviors of this compound relevant to its intended use. For instance, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used not only to assess purity but also to identify the chemical structures of any minor impurities present. Furthermore, Quantitative NMR (qNMR) offers a non-destructive method to determine the absolute purity of a sample by integrating the signal of a known proton of this compound against that of a certified internal standard of known concentration. orgsyn.org These advanced methods provide a deeper level of characterization that can be crucial for demanding applications.

Fluorescence Lifetime Imaging (FLIM) in Membrane Fluidity Studies with Derived Probes

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique used to map the spatial distribution of a fluorophore's excited-state lifetime within a microscopic image. ibidi.com Unlike intensity-based methods, the fluorescence lifetime is an intrinsic property of a fluorophore that is sensitive to its immediate nano-environment, including factors like polarity, viscosity, ion concentration, and molecular binding, but is generally independent of fluorophore concentration or excitation intensity. ibidi.comleica-microsystems.com This makes FLIM a robust method for studying the biophysical properties of biological membranes. utwente.nlresearchgate.net

While this compound itself is not fluorescent, it can serve as a structural basis for creating environment-sensitive fluorescent probes. By chemically attaching a suitable fluorophore (an environment-sensitive dye) to the stearic acid backbone, a probe can be synthesized. The long, saturated stearamide tail would anchor the molecule within a lipid bilayer, positioning the fluorophore to report on the properties of the membrane interior.

The primary application of such derived probes in cell biology would be the study of membrane fluidity and lipid order. acs.orgbiorxiv.org Biological membranes are not uniform; they contain distinct domains with different lipid compositions and physical properties, often referred to as liquid-ordered (Lo) and liquid-disordered (Ld) phases. nih.gov Environment-sensitive probes exhibit different fluorescence lifetimes when embedded in these different phases. acs.org

In Liquid-Disordered (Ld) Phases: These regions are characterized by higher fluidity and less tightly packed acyl chains. A probe in this environment has more rotational and conformational freedom. This increased dynamic motion provides non-radiative decay pathways for the excited fluorophore, resulting in a shorter fluorescence lifetime . nih.gov

In Liquid-Ordered (Lo) Phases: These regions, often enriched in cholesterol and sphingolipids, are more rigid and tightly packed. The constrained environment restricts the probe's molecular motions. This reduction in non-radiative decay pathways leads to a longer fluorescence lifetime . nih.gov

By measuring the fluorescence lifetime pixel by pixel, FLIM can generate a high-contrast map of a membrane, clearly delineating regions of different fluidity without the need for calibration steps that ratiometric imaging might require. nih.gov Various probes, such as those derived from Nile Red (e.g., NR12S, NR12A) and Laurdan, have been successfully used to distinguish membrane phases by changes in their fluorescence lifetime. acs.orgnih.govnih.gov A hypothetical probe based on this compound would be expected to behave similarly, providing valuable data on membrane organization.

Table 1: Representative Fluorescence Lifetime Data for a Hypothetical Membrane Probe in Different Lipid Phases

This table illustrates typical data obtainable from a FLIM experiment on giant unilamellar vesicles (GUVs), which are model membrane systems.

Membrane PhasePrimary Lipid CompositionTypical Probe EnvironmentAverage Fluorescence Lifetime (τ)
Liquid-Disordered (Ld)DOPC (Dioleoyl-phosphatidylcholine)High fluidity, loosely packed acyl chains2.5 ± 0.3 ns
Liquid-Ordered (Lo)DPPC/Cholesterol (7:3)Low fluidity, tightly packed acyl chains5.8 ± 0.4 ns

X-ray Diffraction (XRD) for Structural Analysis of Related Amide Films

X-ray Diffraction (XRD) is a primary and non-destructive technique for determining the atomic and molecular structure of a crystal. istgroup.com When applied to thin films of long-chain amide compounds like this compound, XRD provides crucial information about the supramolecular arrangement, including crystallinity, molecular orientation, and interlayer spacing. mdpi.comyale.edu

When a beam of X-rays is directed at a thin film of a crystalline or semi-crystalline material, the regularly spaced atoms or molecules cause the beam to diffract in specific directions. The angles and intensities of these diffracted beams are recorded, producing a diffraction pattern. This pattern serves as a fingerprint of the material's crystal structure. youtube.com

For films composed of long-chain amides, the analysis can reveal:

Crystallinity: The presence of sharp peaks in the diffraction pattern indicates a well-ordered, crystalline structure, whereas broad humps suggest an amorphous or disordered arrangement. researchgate.net

Interlayer Spacing (d-spacing): The positions of the diffraction peaks (typically plotted as a function of the angle 2θ) are governed by Bragg's Law (nλ = 2d sinθ). utoledo.edu From the peak positions, the distance between parallel planes of molecules in the crystal lattice can be calculated. For long-chain amides, a series of low-angle peaks often corresponds to the lamellar spacing, which relates to the length of the molecule.

Molecular Orientation (Texture): By comparing diffraction patterns taken at different sample orientations relative to the X-ray beam, the preferred orientation of the crystallites can be determined. mdpi.com For instance, it can be determined whether the long stearamide chains are oriented perpendicular to the substrate surface, forming a well-ordered monolayer or multilayer film, or are randomly oriented. researchgate.net

Analysis of a thin film of a related compound, such as stearamide, would likely show a series of diffraction peaks corresponding to the (00l) planes, which provides a direct measure of the lamellar repeat distance. This distance indicates how the molecules pack together in layers. Additional peaks at wider angles would relate to the in-plane packing of the alkyl chains.

Table 2: Example X-ray Diffraction Data for a Hypothetical Crystalline Long-Chain Amide Film

This table presents simulated diffraction data and its structural interpretation for a film where the amide molecules are arranged in ordered layers.

Diffraction Peak (2θ)Miller Indices (hkl)Calculated d-spacing (Å)Structural Interpretation
2.1°(001)42.0 ÅCorresponds to the full length of the molecule, indicating a perpendicular orientation with a monolayer repeat unit.
4.2°(002)21.0 ÅSecond-order diffraction of the primary lamellar spacing.
6.3°(003)14.0 ÅThird-order diffraction of the primary lamellar spacing.
21.5°(110)4.1 ÅCorresponds to the lateral (side-by-side) packing distance between adjacent alkyl chains.

Computational and Theoretical Investigations of N Methoxy N Methylstearamide Chemistry

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of N-Methoxy-N-methylstearamide. These calculations reveal how the distribution of electrons influences the molecule's stability and reactivity. For computational tractability, studies often utilize smaller analogues, such as N-methoxy-N-methylacetamide, to model the behavior of the functional group, as the long aliphatic stearoyl chain has a negligible electronic effect on the amide moiety itself.

Electronic Structure: The defining feature of a Weinreb amide is the substitution of the amide nitrogen with both a methyl and a methoxy (B1213986) group. This arrangement significantly alters the electronic properties compared to typical N,N-dialkylamides. DFT calculations (B3LYP/6-31G(d) level) on model systems like N-methoxy-N-methylformamide show that the introduction of the N-methoxy group leads to a lengthening of the N-C(O) bond (from 1.362 Å in N,N-dimethylformamide to 1.380 Å). mdpi.com This elongation indicates a reduction in the double bond character of the amide bond, a consequence of the electronegative oxygen atom withdrawing electron density from the nitrogen. mdpi.com

This reduction in resonance stabilization is a key feature of Weinreb amides. The resonance energy of N-methoxy-N-methylacetamide has been calculated to be approximately -62.1 kJ mol⁻¹, corresponding to about 80% of the "amidity" of a standard amide like N,N-dimethylacetamide. mdpi.com This reduced resonance makes the carbonyl group more susceptible to nucleophilic attack than in more stabilized amides.

Further electronic structure analysis involves the examination of frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. For a Weinreb amide, the HOMO is typically associated with the nitrogen lone pair, while the LUMO is primarily located on the carbonyl group's π* antibonding orbital. A crucial finding from molecular orbital models is the small contribution of the carbonyl oxygen to the LUMO, suggesting that during a nucleophilic attack, charge transfer occurs predominantly to the electrophilic carbonyl carbon rather than the oxygen. mdpi.com

Interactive Data Table: Calculated Electronic Properties of Model Weinreb Amides This table presents data calculated for model compounds, which serve as a proxy for the electronic environment of the N-methoxy-N-methylamide functional group in this compound.

Generated html

Future Prospects and Emerging Research Areas for N Methoxy N Methylstearamide

Development of Sustainable and Green Synthetic Approaches

The traditional synthesis of amides often involves harsh reagents and generates significant waste. Future research on N-Methoxy-N-methylstearamide is increasingly focused on developing more environmentally benign synthetic methodologies, aligning with the principles of green chemistry. A particularly promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions.

Enzymatic synthesis of fatty acid amides has been demonstrated using lipases and carboxylic acid reductases. nih.govbiorxiv.orgresearchgate.net For instance, a truncated carboxylic acid reductase has been shown to be effective in selective amide bond formation between fatty acids and amines in aqueous conditions, avoiding the esterification side products often seen with lipase-catalyzed reactions. nih.gov This biocatalytic approach offers a highly selective and sustainable route to compounds like this compound.

Key areas for future research in the green synthesis of this compound include:

Enzyme Discovery and Engineering: Identifying or engineering novel enzymes with enhanced activity and stability for the amidation of stearic acid with N,O-dimethylhydroxylamine.

Process Optimization: Developing efficient reaction and downstream processing protocols for enzyme-catalyzed synthesis to improve yield and reduce energy consumption. nih.gov

Alternative Green Solvents: Investigating the use of bio-based or recyclable solvents to further minimize the environmental footprint of the synthesis process.

A comparison of potential synthetic approaches is outlined in the table below:

Synthesis MethodAdvantagesDisadvantagesKey Research Focus
Conventional Chemical Synthesis Well-established, high yieldsUse of hazardous reagents, waste generationDevelopment of milder and more atom-economical reagents and catalysts.
Biocatalysis (e.g., Lipases, CARs) High selectivity, mild reaction conditions, reduced waste nih.govEnzyme stability and cost, lower reaction ratesEnzyme immobilization, protein engineering for enhanced performance. nih.gov
Heterogeneous Catalysis Catalyst recyclability, simplified product purificationCatalyst deactivation, mass transfer limitationsDevelopment of robust and highly active solid acid or base catalysts. researchgate.netepa.govresearchgate.net

Exploration of this compound in Material Science Applications (e.g., film formation)

The long stearoyl chain of this compound imparts properties that are highly relevant to material science, particularly in the development of functional films and coatings. While direct research on this specific compound is nascent, the well-established applications of other long-chain fatty acid amides provide a strong basis for its potential in this area.

Fatty acid amides are widely used as slip and anti-blocking agents in the polymer industry. ampacet.comfortunebusinessinsights.com They migrate to the surface of polymer films, creating a lubricating layer that reduces the coefficient of friction. ampacet.com The N-methoxy-N-methyl group in this compound could potentially modulate this blooming behavior and surface properties, offering tailored performance characteristics.

Another emerging application for long-chain fatty acid derivatives is in the field of phase change materials (PCMs) for thermal energy storage. researchgate.netkisti.re.kr These materials absorb and release large amounts of latent heat during their melting and freezing cycles. The long alkyl chain of this compound suggests it could exhibit PCM properties, with the Weinreb amide moiety offering a site for further chemical modification to tune the melting point and other thermal characteristics.

Future research in this area could focus on:

Polymer Additives: Investigating the efficacy of this compound as a slip agent, anti-blocking agent, or plasticizer in various polymer matrices like polypropylene. google.com

Film and Coating Properties: Exploring its use in coatings to enhance properties such as leveling, scratch resistance, and weather resistance. nanotrun.com

Phase Change Materials: Characterizing the thermal properties of this compound and its derivatives for potential use in thermal energy storage applications. researchgate.net

The potential material science applications are summarized below:

Application AreaPotential Role of this compoundKey Properties to Investigate
Polymer Films Slip agent, anti-blocking agent ampacet.comBlooming rate, coefficient of friction, thermal stability. ampacet.com
Coatings Surface modifier for improved leveling and scratch resistance nanotrun.comSurface tension, film hardness, adhesion.
Phase Change Materials Latent heat storage material researchgate.netMelting/freezing point, latent heat of fusion, thermal stability. researchgate.net

Innovative Applications in Targeted Drug Delivery Systems (Conceptual, not clinical data)

The amphiphilic nature of this compound, arising from its long hydrophobic stearoyl tail and polar N-methoxy-N-methylamide head, makes it a conceptually interesting candidate for applications in drug delivery. While not yet explored clinically, its structure suggests potential roles in the formation of nanostructured carrier systems.

Lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), are well-established for improving the solubility, stability, and bioavailability of therapeutic agents. nih.govmdpi.com The long alkyl chain of this compound is analogous to the fatty acid tails of naturally occurring lipids, suggesting it could be incorporated into lipid bilayers to modify their properties. The Weinreb amide head group offers a unique site for further functionalization, for instance, by attaching targeting ligands or polyethylene (B3416737) glycol (PEG) to create "stealth" nanoparticles that can evade the immune system. nih.gov

Conceptually, this compound could be utilized in the following ways:

Designer Lipids: As a synthetic lipid component in liposomal formulations to tune membrane fluidity and drug release characteristics. nih.gov

Nanoparticle Functionalization: The Weinreb amide can be a chemical handle for attaching targeting molecules that direct the nanoparticle to specific cells or tissues.

Self-Assembling Systems: The amphiphilic character of the molecule might allow it to self-assemble into micelles or other nanostructures for encapsulating hydrophobic drugs. mdpi.com

A conceptual overview of its potential roles in drug delivery is presented below:

Drug Delivery SystemConceptual Role of this compoundPotential Advantages
Lipid Nanoparticles (LNPs) As a structural or functional lipid component. mdpi.comTunable drug loading and release, potential for surface modification.
Polymeric Micelles As a hydrophobic block in an amphiphilic block copolymer.Encapsulation of poorly water-soluble drugs, enhanced circulation time.
Targeted Drug Carriers As a linker for conjugating targeting ligands to a nanoparticle surface.Increased drug concentration at the site of action, reduced off-target toxicity.

Integration with Machine Learning for Reaction Prediction and Optimization

Furthermore, AI can be instrumental in designing novel applications for this compound. For instance, in material science, machine learning models can predict the material properties of polymers containing this compound as an additive, guiding the design of new formulations with desired characteristics. researchgate.net In drug delivery, AI could be used to model the self-assembly of this compound-based nanostructures and predict their drug-loading capacity and release profiles.

The integration of machine learning can impact the lifecycle of this compound in several key areas:

Application of Machine LearningDescriptionPotential Impact
Reaction Optimization Algorithms predict the best reaction conditions for synthesis based on existing data. researchgate.netIncreased yield, reduced waste, and faster process development.
Sustainable Process Design AI tools identify greener solvents and catalysts and design more energy-efficient synthetic routes. chemengconsulting.comelsevier.comReduced environmental impact and alignment with green chemistry principles.
Material Property Prediction ML models forecast the physical and chemical properties of materials incorporating this compound. researchgate.netAccelerated discovery of new materials with tailored functionalities.
Drug Delivery System Design AI simulates the behavior of this compound in biological systems to guide the design of effective drug carriers.More efficient and targeted drug delivery systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methoxy-N-methylstearamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves coupling stearic acid derivatives with N-methoxy-N-methylamine. Key steps include activating the carboxylic acid (e.g., using HATU or DCC as coupling agents) and optimizing solvent polarity (e.g., DMF or THF) to enhance reaction efficiency. Temperature control (room temperature to 60°C) and stoichiometric ratios (1:1.2 acid to amine) are critical for yield improvement. Post-reaction purification via column chromatography or recrystallization ensures product integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • 1H/13C-NMR : Focus on the methoxy group (~3.2 ppm for N-OCH3) and methyl group adjacent to the amide nitrogen (~3.0 ppm). The absence of carboxylic acid protons confirms successful coupling .
  • Mass Spectrometry (HRMS) : Validate molecular weight with [M+H]+ or [M+Na]+ peaks. Fragmentation patterns should align with the stearamide backbone .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-O vibrations (~1100 cm⁻¹) .

Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term integrity?

  • Methodological Answer : The compound is prone to hydrolysis and oxidation. Store under inert gas (N2/Ar) at -20°C in anhydrous solvents (e.g., dry DCM). Avoid prolonged exposure to light or humidity. Regular NMR or TLC checks are recommended to monitor degradation, such as reappearance of carboxylic acid signals .

Advanced Research Questions

Q. What mechanisms underlie the reactivity of this compound in nucleophilic acyl substitution reactions, and how do steric effects influence its behavior?

  • Methodological Answer : The Weinreb amide structure (N-methoxy-N-methyl) stabilizes the tetrahedral intermediate during nucleophilic attack, directing reactivity toward ketone formation. Steric hindrance from the stearoyl chain may slow reaction kinetics in bulky nucleophiles (e.g., Grignard reagents). Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Systematic Replication : Control variables such as solvent purity, cell line viability, and assay conditions (e.g., incubation time).
  • Meta-Analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify confounding factors like impurities or isomerization .

  • Orthogonal Assays : Validate bioactivity with complementary methods (e.g., SPR for binding affinity vs. cellular assays for functional effects) .

Q. What computational modeling approaches are suitable for predicting the interactions of this compound with biological targets, and how can these models be validated experimentally?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate lipid bilayer interactions to assess membrane permeability.
  • Docking Studies : Use AutoDock Vina to predict binding poses with enzymes (e.g., lipases or kinases).
  • Validation : Compare computational predictions with experimental data (e.g., X-ray crystallography of protein-ligand complexes or mutagenesis studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.